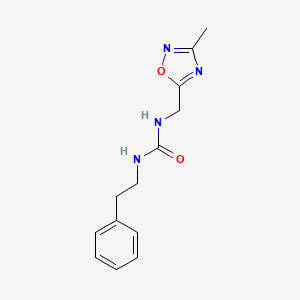
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of the 1,2,4-oxadiazole family . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
科学的研究の応用
Antibacterial and Enzyme Inhibition Potential
Oxadiazole derivatives, including those with structures similar to "1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea," have shown modest antibacterial potential. A study highlighted the synthesis of oxadiazole derivatives that were screened for their antibacterial and enzyme inhibition potential. For instance, compounds bearing different phenyl groups demonstrated varied activities against bacterial strains and enzymes, such as α-glucosidase, acetylcholinesterase, and urease inhibitors (Virk et al., 2023).
Material Science Applications
Oxadiazole derivatives are also explored for their potential applications in material science, including their use in light-emitting devices (LEDs) and as electron-transporting materials. These applications leverage the unique optical and electrochemical properties of oxadiazoles. For example, a study on the synthesis and characterization of oxadiazole derivatives with varying alkoxy chain lengths showed their potential in enhancing LED efficiency (Zhang et al., 2007).
Anticancer and Apoptosis Inducing Activities
The role of oxadiazole derivatives in inducing apoptosis and their potential anticancer activities have been a subject of investigation. Certain oxadiazole compounds have been identified as novel apoptosis inducers through caspase- and cell-based high-throughput screening assays, showing activity against various cancer cell lines. For instance, compounds with specific substitutions have been found to induce apoptosis and possess in vivo anticancer activities, identifying potential targets like TIP47, an insulin-like growth factor II receptor binding protein (Zhang et al., 2005).
Corrosion Inhibition
Oxadiazole derivatives have also demonstrated utility as corrosion inhibitors, protecting materials like mild steel in acidic environments. A study involving 1,3,4-oxadiazole derivatives assessed their corrosion inhibition ability towards mild steel in sulfuric acid, indicating the formation of a protective layer on the metal surface (Ammal et al., 2018).
Synthesis Methodologies
Research into oxadiazole synthesis methodologies has been prolific, aiming to improve the efficiency and yield of these compounds. Innovations in synthesis techniques, such as direct annulation of hydrazides with methyl ketones using K2CO3, offer new avenues for creating oxadiazole derivatives through unexpected and efficient C-C bond cleavage (Gao et al., 2015).
特性
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-16-12(19-17-10)9-15-13(18)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBPWZUDYDRCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

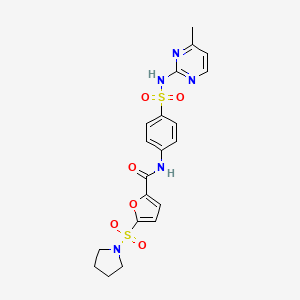
![8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2734180.png)
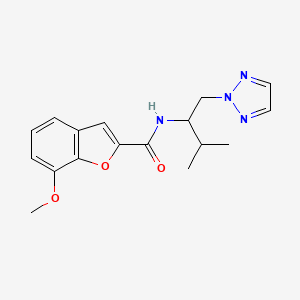
![1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2734182.png)
![Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-8-carboxylate](/img/structure/B2734183.png)

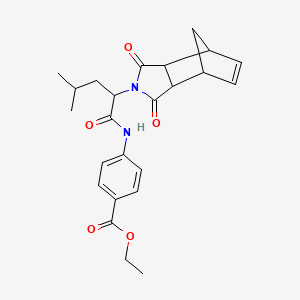
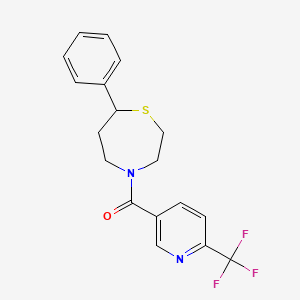
![2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole](/img/structure/B2734188.png)
![1-Spiro[chromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2734191.png)
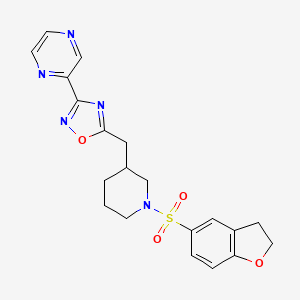

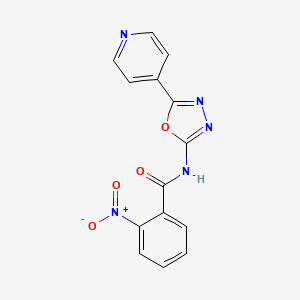
![1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2734196.png)